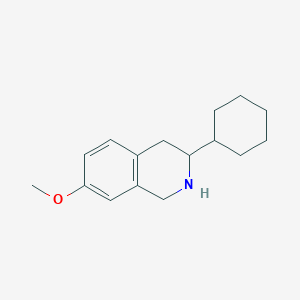

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZCDZYYXOWEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important class of isoquinoline alkaloids, which are a large group of natural products . THIQs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Thiqs are known to affect a variety of biochemical pathways, depending on the specific derivative and target .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biological Activity

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS No. 1384427-75-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline has the molecular formula and a molecular weight of 245.36 g/mol. The compound features a tetrahydroisoquinoline scaffold, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO |

| Molecular Weight | 245.36 g/mol |

| CAS Number | 1384427-75-1 |

Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma (OSCC) cell lines. For instance, compounds with bulky substituents showed enhanced tumor-specific cytotoxicity, with specific derivatives demonstrating high potency through mechanisms such as apoptosis and autophagy induction .

The mechanisms through which 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects include:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects by damaging cellular components .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the tetrahydroisoquinoline scaffold significantly influence biological activity. For example:

- Adding a methoxy group at position 7 enhances antitumor activity.

- Bulky alkyl groups at specific positions increase cytotoxicity against cancer cell lines .

In Vivo Studies

In vivo studies using mouse models have demonstrated that certain derivatives of tetrahydroisoquinoline can inhibit tumor growth effectively. One notable study reported a 51% reduction in tumor size at a dosage of 4 mg/kg without observable toxicity. This underscores the therapeutic potential of these compounds in cancer treatment.

Clinical Implications

The biological activity of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline suggests potential applications in developing novel anticancer therapies. Ongoing research is necessary to elucidate its full pharmacological profile and therapeutic window.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with various biological targets, including neurotransmitter receptors. Research indicates that THIQ derivatives can exhibit neuroprotective properties, which may be beneficial in conditions such as Alzheimer's and Parkinson's diseases .

Neuroprotective Studies

Studies have shown that 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline can help protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neuroinflammatory responses has also been noted as a promising avenue for further research .

Natural Product Synthesis

Intermediate in Organic Synthesis

THIQ serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the modification and development of other pharmacologically active molecules. This role enhances the efficiency of natural product chemistry and facilitates the discovery of new drug candidates .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is utilized in various techniques for the detection and quantification of related substances in complex mixtures. This application is crucial for ensuring the quality and efficacy of pharmaceutical products .

Behavioral Research

Psychoactive Properties

Research has also focused on the psychoactive properties of THIQ. Animal studies have been conducted to assess its effects on behavior, providing insights into its potential therapeutic benefits for psychiatric conditions. This includes exploring its role as a modulator of mood and anxiety-related behaviors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that THIQ derivatives reduced neuronal apoptosis in models of oxidative stress. |

| Study B | Behavioral Effects | Found that THIQ administration improved anxiety-like behaviors in rodent models. |

| Study C | Synthesis Efficiency | Highlighted THIQ as a key intermediate in synthesizing novel anti-cancer agents with enhanced potency. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroisoquinoline scaffold is a versatile pharmacophore, and structural modifications significantly alter physicochemical properties, stability, and bioactivity. Below is a detailed comparison of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline with related derivatives:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: CKD712 (1-α-naphthylmethyl, 6,7-dihydroxy) demonstrates potent pro-angiogenic effects due to its dihydroxy groups, which facilitate interactions with AMPK and HO-1 pathways . In contrast, the 3-cyclohexyl-7-methoxy derivative lacks hydroxyl groups, likely reducing its capacity for hydrogen bonding and biological activity.

Stability and Reactivity: The 2-acetyl-7-amino-THIQ derivative is light-sensitive and incompatible with oxidizing agents, limiting its utility in certain synthetic workflows . The 3-cyclohexyl-7-methoxy analog’s stability remains uncharacterized, but its cyclohexyl group may improve lipophilicity and metabolic stability.

Structural Diversity and Applications :

- 7-Nitro-THIQ hydrochloride (Molecular Formula: C₉H₁₁ClN₂O₂) highlights the impact of electron-withdrawing nitro groups, which are often used in prodrug design or as intermediates in nitroreductase-activated therapies .

- Natural derivatives like 1-methyl-6,7-dihydroxy-THIQ (identified in plant extracts) and star fruit-derived 3-carboxy-6-hydroxy-8-methoxy-THIQ showcase the scaffold’s prevalence in natural products with anti-inflammatory, neuroprotective, and antidiabetic properties .

Commercial and Synthetic Relevance: The discontinued status of 3-cyclohexyl-7-methoxy-THIQ contrasts with compounds like CKD712 or 7-nitro-THIQ, which remain actively studied for therapeutic applications . Synthetic methods, such as the one-pot Friedel-Crafts cyclization for N-benzotriazolylmethyl-THIQ derivatives, demonstrate advancements in efficient tetrahydroisoquinoline synthesis .

Preparation Methods

Boc-Protected Intermediate Route with Functional Group Transformations

One approach involves the use of Boc-protected tetrahydroisoquinoline intermediates. For example, a Boc-protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline intermediate is first prepared. The phenol group at the 7-position is then selectively methylated to introduce the methoxy group using methyl iodide and potassium carbonate in acetone. Subsequent acid deprotection with hydrogen chloride in methanol yields the desired 7-methoxy derivative. For the 3-position cyclohexyl substitution, coupling reactions with appropriate amines or carboxylic acid derivatives are employed.

- Key steps:

- Boc protection of the amine group.

- O-methylation of phenol using methyl iodide/K2CO3.

- Acidic deprotection to remove Boc group.

- Coupling with cyclohexyl-containing amines or carboxylic acids.

This method was demonstrated in the synthesis of analogues related to kappa opioid receptor ligands, where the Boc-protected intermediate was converted to the 7-methoxy derivative before final deprotection.

Suzuki Coupling and Reductive Amination Strategy

Another efficient method involves a three-step sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines:

- Step 1: Reductive amination of ortho-brominated aromatic aldehyde with an appropriate amine to form N-aryl 2-bromobenzylamines.

- Step 2: Suzuki–Miyaura cross-coupling of the bromide with 2-ethoxyvinyl pinacolboronate to introduce the C-3/C-4 unit of the tetrahydroisoquinoline.

- Step 3: Intramolecular reductive amination cyclization using triethylsilane and trifluoroacetic acid (TFA) to form the tetrahydroisoquinoline ring system.

This approach allows for the introduction of various substituents, including methoxy groups at the 7-position, by selecting the appropriate starting aldehyde and amine. The cyclohexyl substituent at the 3-position can be incorporated by choosing the corresponding boronate or amine derivatives.

- Yields: Moderate to good yields (24–70%) over two steps were reported, with functional group tolerance and predictable regioselectivity due to the use of ortho-brominated aldehydes.

Bischler–Napieralski Cyclization and Asymmetric Hydrogenation

A classical approach to tetrahydroisoquinolines involves the Bischler–Napieralski cyclization of β-phenylethylamides followed by asymmetric transfer hydrogenation (ATH):

- Step 1: Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine and an appropriate acid derivative.

- Step 2: Cyclization via Bischler–Napieralski reaction to form dihydroisoquinoline.

- Step 3: Asymmetric transfer hydrogenation using chiral catalysts (e.g., (R,R)-RuTsDPEN) to reduce the dihydroisoquinoline to the tetrahydroisoquinoline.

- Step 4: Reductive amination or further functionalization to introduce the cyclohexyl group at the 3-position.

This method allows the introduction of the 7-methoxy group through the starting 3,4-dimethoxyphenyl moiety and provides stereochemical control at the 1,2,3,4-tetrahydroisoquinoline ring.

Multi-Component Reactions and Cyclization

Some reports describe multi-component reactions (MCRs) involving aromatic aldehydes, amines, and other reagents to rapidly assemble tetrahydroisoquinoline cores with various substitutions. These methods often employ Lewis acid catalysis (e.g., BF3·OEt2) to promote cyclization and ring closure, followed by reductions to achieve the tetrahydroisoquinoline scaffold.

- These methods provide synthetic flexibility and can be adapted to introduce the cyclohexyl substituent at the 3-position and methoxy groups at the 7-position by choosing appropriate starting materials.

Comparative Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Boc-Protected Intermediate & O-Methylation | Boc-protection, methyl iodide/K2CO3, HCl/MeOH deprotection | Selective functional group manipulation; well-established | Multi-step; requires protection/deprotection | Moderate to high (not always quantified) |

| Suzuki Coupling + Reductive Amination | Ortho-brominated aldehydes, 2-ethoxyvinyl pinacolboronate, Pd catalyst, Et3SiH/TFA | Short sequence; good functional group tolerance; regioselective | Moderate yields; sensitive to substituent effects | 24–70% over 2 steps |

| Bischler–Napieralski + ATH + Reductive Amination | Amides, POCl3 or Tf2O, chiral Ru catalyst, reductive amination | Stereocontrol; classical approach; versatile for alkyl substitutions | Requires chiral catalyst; multi-step | Moderate to high (varies) |

| Multi-Component Reactions + Lewis Acid Cyclization | Aromatic aldehydes, amines, BF3·OEt2, reducing agents | Rapid assembly; adaptable to diverse substitutions | May require optimization for specific substituents | Variable |

Research Findings and Notes

- The Boc-protected intermediate route allows precise installation of the 7-methoxy group via O-methylation of phenols, which is a key step for the preparation of 7-methoxy-substituted tetrahydroisoquinolines.

- Suzuki coupling combined with reductive amination provides a modular and convergent approach to the tetrahydroisoquinoline core, enabling the introduction of the cyclohexyl group at C-3 by selecting appropriate coupling partners.

- The Bischler–Napieralski reaction followed by asymmetric transfer hydrogenation is a classical and stereoselective method, suitable for synthesizing optically active tetrahydroisoquinolines with 7-methoxy substitution derived from 3,4-dimethoxyphenyl precursors.

- Functional group tolerance and regioselectivity are enhanced by using ortho-brominated aldehydes and controlled cyclization conditions, minimizing side reactions and regioisomer formation.

- Some synthesized tetrahydroisoquinolines exhibit air sensitivity and oxidative degradation; thus, storage under inert atmosphere is recommended after preparation.

Q & A

Q. How can researchers design a high-yield synthesis route for 3-cyclohexyl-7-methoxy-THIQ?

- Methodological Answer : A common approach involves cyclization of precursors such as methoxy-substituted benzaldehyde and cyclohexylamine derivatives. Key steps include:

- Condensation : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate imine formation.

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., toluene or DMF) to enhance ring closure efficiency .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Yield Optimization : Vary catalyst loading (e.g., Pd/C for hydrogenation) and reaction time (6–24 hrs) to mitigate side products.

Q. What analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton integration at δ 1.2–1.8 ppm, methoxy singlet at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or APCI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₁NO) .

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect UV-active impurities (λ = 254 nm) .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric assays (e.g., Ellman’s reagent for AChE) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- LogP Measurement : Shake-flask method to determine partition coefficients; compare with non-cyclohexyl analogs to assess lipophilicity .

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS to calculate half-life (t₁/₂) .

- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) or salt formation (e.g., hydrochloride) to improve aqueous solubility .

Q. What strategies resolve enantiomers and evaluate stereochemical impacts on bioactivity?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Correlate optical rotation with absolute configuration .

- Enantiomer-Specific Assays : Test isolated (R)- and (S)-forms in receptor-binding studies (e.g., dopamine D₂ receptor affinity) .

Q. How can computational modeling predict target interactions and guide scaffold modification?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., σ receptors) with PyMOL visualization .

- QSAR Analysis : Develop models linking substituent electronic parameters (Hammett σ) to IC₅₀ values .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. What in vivo models are appropriate for studying neuroprotective or anticancer effects?

- Methodological Answer :

- Rodent Neuroprotection Models : MPTP-induced Parkinson’s disease in mice; measure dopamine levels via HPLC-ECD .

- Xenograft Studies : Implant HT-29 colon cancer cells in nude mice; monitor tumor volume and apoptosis markers (e.g., caspase-3) .

- PK/PD Modeling : Serial blood sampling to correlate plasma concentrations (LC-MS/MS) with efficacy endpoints .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temp | 80–120°C | Higher temp → faster cyclization | |

| Catalyst (Pd/C) | 5–10 wt% | Reduces nitro intermediates | |

| Purification Method | Silica gel chromatography | Removes polar byproducts |

Q. Table 2. Analytical Techniques for Characterization

| Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Confirms cyclohexyl protons | |

| HRMS (ESI) | m/z 260.1645 ([M+H]⁺) | Verifies molecular formula | |

| HPLC-PDA | C18, 254 nm | Detects UV-active impurities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.